![molecular formula C10H11NO3 B2813272 N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 438026-68-7](/img/structure/B2813272.png)
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound . The IUPAC name for this compound is N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide . It has a molecular weight of 193.2 .
Molecular Structure Analysis
The molecular structure of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” can be represented by the SMILES stringO=C(N)C1=CC(OCCO2)=C2C=C1
. This indicates that the compound has a carboxamide group attached to a benzodioxine ring . Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a solid compound . Its molecular formula is C10H11NO3 and it has a molecular weight of 193.2 .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential in drug discovery due to its diverse biological activities. Notable examples include:
- Doxazosin : An antihypertensive drug that selectively antagonizes α1-adrenergic receptors, helping manage high blood pressure .
- Prosympal : A compound with α- and β-blocking properties, used in the treatment of hypertension .
- Dibozane : Another antihypertensive agent that affects adrenergic receptors .
- Piperoxan : A compound with potential applications in cardiovascular medicine .
Enzymatic Synthesis and Biocatalysis
Researchers have explored enzymatic routes for synthesizing chiral 2,3-dihydro-1,4-benzodioxane motifs. For instance, engineered Candida antarctica lipase B (CALB) mutants have been employed to catalyze the kinetic resolution of N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This work provides insights into enzyme evolution strategies and efficient biocatalytic processes .
Antioxidant and Anticancer Properties
While direct studies on N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide are limited, related compounds have shown promise. For instance:
- 1,3,4-Thiadiazole Derivatives : These compounds exhibit cytotoxic properties and have been investigated as potential anticancer agents .
Material Science and Polymer Chemistry
Researchers have explored incorporating benzodioxane motifs into polymers and materials. These applications range from enhancing material properties to creating functionalized surfaces.
Future Directions
The future directions for the study of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in similar compounds for their inhibitory effects on the PARP1 enzyme , this compound could also be studied in this context.
properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRFKWMHXYQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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